2-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile
Description
2-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a 4-benzyloxy-piperidine moiety and a nitrile group.
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxypiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O/c19-13-16-7-4-10-20-18(16)21-11-8-17(9-12-21)22-14-15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2 |
InChI Key |
WJCMZIMAKDMWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile typically involves the reaction of 4-(benzyloxy)piperidine with nicotinonitrile under specific conditions. One common method involves the use of a base such as sodium hydroxide in a methanolic solution to facilitate the reaction . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the nitrile carbon, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the nitrile group can produce 2-(4-(benzyloxy)piperidin-1-yl)ethylamine.
Substitution: Substitution reactions can introduce various functional groups onto the piperidine ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its role in disrupting key cellular signaling pathways .
Comparison with Similar Compounds
Positional Isomers: 6-Substituted Nicotinonitrile Derivatives
A key structural analog is 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile (CAS: 1209777-37-6), which differs in the substitution position of the piperidine-benzyloxy group (6-position vs. 2-position). This positional isomer has been commercially available through two suppliers, suggesting its broader use in exploratory synthesis . For instance, 6-substituted pyridines often exhibit distinct conformational preferences compared to 2-substituted derivatives, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Heterocyclic Substitutions: Imidazo-Pyrrolo-Pyrazine Derivatives
The European Patent Application (2022) discloses compounds like (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile, where the benzyloxy group is replaced with a fused imidazo-pyrrolo-pyrazine system. This modification introduces additional hydrogen-bonding and π-stacking capabilities, which are critical for targeting kinases or nucleic acid interactions .
Thiazole and Azetidine Analogs
Compounds such as (S)-2-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)thiazole-5-carbonitrile replace the pyridine ring with a thiazole core. Thiazole derivatives are known for enhanced metabolic stability and improved bioavailability due to reduced oxidation susceptibility. Similarly, (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluoroazetidin-1-yl)methanone introduces a difluoroazetidine group, which may enhance membrane permeability through fluorine-mediated effects .
Discontinued and Alternative Cyano Derivatives
CymitQuimica lists discontinued compounds like 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile (Ref: 10-F638380), which replaces the piperidine-pyridine system with a biphenyl framework. The discontinuation of such analogs may reflect challenges in synthesis, stability, or efficacy in early-stage testing .
Data Tables: Structural and Commercial Comparison
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Substituent at Piperidine | Position | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile | Pyridine | 4-Benzyloxy | 2 | Nitrile, Piperidine |
| 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile | Pyridine | 4-Benzyloxy | 6 | Nitrile, Piperidine |
| (S)-6-(3-Imidazo-pyrrolo-pyrazinyl)nicotinonitrile | Pyridine | Imidazo-pyrrolo-pyrazine | 6 | Nitrile, Fused Heterocycle |
| 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile | Benzene | 4-Benzyloxy-phenyl | 4 | Chlorine, Nitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
